3-(Benzyloxy)-1-methylcyclobutan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-1-methylcyclobutan-1-OL is an organic compound that features a cyclobutane ring substituted with a benzyloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-methylcyclobutan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate.
Nucleophilic Substitution: These starting materials undergo a nucleophilic substitution reaction to form a cyclobutane intermediate.
Deprotection and Hydrolysis: The intermediate is then deprotected and hydrolyzed under acidic conditions to yield 3-oxocyclobutanecarboxylic acid.
Conversion to Carboxylic Acid Silver Salt: The carboxylic acid is converted to its silver salt form.
Hunsdiecker Reaction: The silver salt reacts with elemental bromine to form a bromoalkane.
Final Nucleophilic Substitution: The bromoalkane undergoes a final nucleophilic substitution with benzyl alcohol to produce this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-1-methylcyclobutan-1-OL can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a cyclobutanol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction can produce 1-methylcyclobutan-1-ol.
Substitution: Substitution reactions can yield various cyclobutane derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Benzyloxy)-1-methylcyclobutan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-1-methylcyclobutan-1-OL involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-1-cyclobutanone: Similar structure but lacks the methyl group.
1-Methylcyclobutan-1-ol: Lacks the benzyloxy group.
Benzyl alcohol: Contains the benzyloxy group but lacks the cyclobutane ring.
Uniqueness
3-(Benzyloxy)-1-methylcyclobutan-1-OL is unique due to the combination of the benzyloxy group and the cyclobutane ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with the similar compounds listed above .
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-methyl-3-phenylmethoxycyclobutan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-12(13)7-11(8-12)14-9-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
InChI Key |
RMUMFNPDDLMEPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.